Ethyl 2,2-bis(hydroxymethyl)-3-butenoate

Description

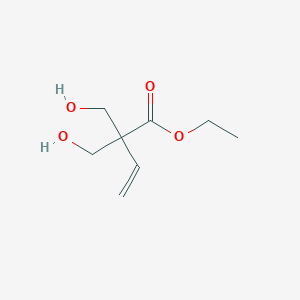

Ethyl 2,2-bis(hydroxymethyl)-3-butenoate is an ester derivative featuring a 3-butenoate backbone with two hydroxymethyl groups at the 2-position and an ethyl ester moiety. The compound’s hypothetical molecular formula is estimated as C₈H₁₄O₅, with a molecular weight of ~190.19 g/mol. Its functional groups—ethyl ester, bis(hydroxymethyl), and a conjugated double bond—impart unique physicochemical properties, such as moderate solubility in polar solvents and susceptibility to hydrolysis or polymerization reactions.

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

ethyl 2,2-bis(hydroxymethyl)but-3-enoate |

InChI |

InChI=1S/C8H14O4/c1-3-8(5-9,6-10)7(11)12-4-2/h3,9-10H,1,4-6H2,2H3 |

InChI Key |

LZBWDIIBHQSDCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CO)(CO)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2,2-bis(hydroxymethyl)-3-butenoate with structurally analogous compounds identified in the evidence, focusing on molecular features, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence on Reactivity Compared to 2,2-bis(hydroxymethyl)butanoic acid , the target compound’s ethyl ester group reduces acidity (pKa ~4-5 for esters vs. ~2-3 for carboxylic acids) and enhances volatility. The hydroxymethyl groups in both compounds facilitate hydrogen bonding, but the ester form is more lipophilic.

Structural Analogues in Synthetic Applications Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate demonstrates that butenoate esters with amino substituents are effective in cyclization reactions (e.g., forming oxazoloquinolines). The target compound’s hydroxymethyl groups could similarly participate in nucleophilic reactions or serve as hydrogen bond donors. Long-chain esters (e.g., C₁₉H₃₈O₄ ) exhibit surfactant-like behavior, but the target’s shorter chain and hydroxymethyl groups may favor solubility in polar aprotic solvents (e.g., DMSO) over lipids.

Physical Properties and Solubility The carboxylic acid analogue is highly water-soluble due to its ionizable group, whereas the target ester likely has moderate solubility in organic solvents (e.g., ethanol, acetone). Butenoyloxy-rich esters are viscous liquids due to their high molecular weight, but the target’s smaller size may result in a lower viscosity, enhancing processability in synthetic applications.

Research Findings and Trends

- Reactivity: The presence of a conjugated double bond (3-butenoate) in the target compound suggests susceptibility to Michael additions or Diels-Alder reactions, as seen in unsaturated esters like those in .

- Polymer Chemistry : The compound’s structure aligns with trends in synthesizing biodegradable polyesters, where hydroxymethyl groups enhance hydrophilicity and degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.